molecular formula C18H20ClNO3S B571104 (2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane CAS No. 194086-27-6

(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

Cat. No. B571104
CAS RN: 194086-27-6
M. Wt: 365.872
InChI Key: YMCLVAZUQJPLTE-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane” is a chemical compound with the molecular formula C18H20ClNO3S and a molecular weight of 365.87 . It is used in the preparation of the HIV protease inhibitor streptolysin and has antibacterial properties against Streptococcus .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its IUPAC name is benzyl N-[(2R,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate . The presence of a chloro group, a hydroxy group, a carbamate group, and a phenylthio group contribute to its reactivity and properties.


Physical And Chemical Properties Analysis

This compound has several notable computed properties. It has a covalently-bonded unit count of 1, a defined atom stereocenter count of 2, and a rotatable bond count of 9 . Its topological polar surface area is 83.9Ų, and it has a XLogP3 value of 3.7 .

Mechanism of Action

The exact mechanism of action of this compound, particularly in its role as a precursor to the HIV protease inhibitor streptolysin, is not specified in the available literature .

properties

IUPAC Name

benzyl N-[(2R,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.